molecular formula C10H10BrF2NO3S B1441844 4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine CAS No. 1179860-20-8

4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine

Cat. No.: B1441844
CAS No.: 1179860-20-8
M. Wt: 342.16 g/mol
InChI Key: RJBYPPCUMRRWNO-UHFFFAOYSA-N
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Description

“4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” is a chemical compound with the molecular formula C10H10BrF2NO3S and a molecular weight of 342.16 . It is used in scientific research with diverse applications ranging from drug synthesis to material science.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with bromo and difluoro groups .

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including compounds like 4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine, have garnered interest for their diverse pharmacological activities. These compounds are part of a broader class of six-membered aromatic organic heterocycles containing nitrogen and oxygen atoms, which have shown a broad spectrum of pharmacological profiles. Research indicates that these derivatives play a significant role in chemical design for developing new pharmacologically active compounds, highlighting their importance in drug development and other scientific applications (Asif & Imran, 2019).

Analytical Methods and Antioxidant Activity

While not directly related to this compound, understanding the analytical methods used in determining antioxidant activity is crucial for comprehending the broader scope of chemical analysis and application in various fields. These methods, including assays like ORAC, HORAC, TRAP, and TOSC, are essential in evaluating the antioxidant capacity of complex samples, potentially including morpholine derivatives (Munteanu & Apetrei, 2021).

Morpholino Oligos and Gene Function

Morpholino oligos, closely related to morpholine derivatives, have been tested in various model organisms for their ability to inhibit gene function. This review underlines the method's successes and limitations, offering a glimpse into the genetic research potential of morpholine-related compounds (Heasman, 2002).

Synthetic Applications and Pharmaceutical Potential

The synthesis and pharmaceutical applications of morpholine derivatives, including those similar to this compound, demonstrate their broad spectrum of pharmaceutical uses. Recent scientific efforts have led to the development of various methods for synthesizing these derivatives, underscoring their potential in creating novel pharmacophoric activities (Mohammed et al., 2015).

Properties

IUPAC Name

4-(2-bromo-4,6-difluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO3S/c11-8-5-7(12)6-9(13)10(8)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYPPCUMRRWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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